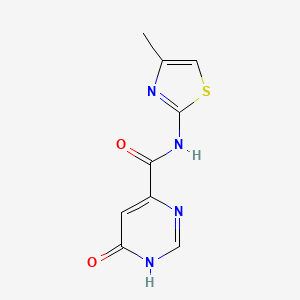

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-5-3-16-9(12-5)13-8(15)6-2-7(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDFQZBYOANILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Chloropyrimidine Intermediates

A widely employed method involves the displacement of a chlorine atom on a pyrimidine scaffold with 4-methylthiazol-2-amine. The synthesis begins with 6-hydroxy-4-chloropyrimidine , which undergoes nucleophilic substitution in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or isopropanol at temperatures ranging from 80°C to reflux.

Example Protocol

- 6-Hydroxy-4-chloropyrimidine (1.0 equiv) and 4-methylthiazol-2-amine (1.2 equiv) are combined in DMF.

- DIPEA (2.0 equiv) is added to deprotonate the amine and facilitate substitution.

- The mixture is heated at 90°C for 12–24 hours, followed by cooling and precipitation with ice water.

- The crude product is purified via recrystallization from ethanol, yielding This compound .

Key Considerations

Coupling of Pyrimidine-4-Carboxylic Acid with 4-Methylthiazol-2-Amine

An alternative route involves the formation of the amide bond between 6-hydroxypyrimidine-4-carboxylic acid and 4-methylthiazol-2-amine using coupling agents. This method is advantageous when the chloropyrimidine precursor is unavailable or unstable.

Stepwise Procedure

- Activation of Carboxylic Acid :

The carboxylic acid is converted to an acid chloride using oxalyl chloride (2.0 equiv) in dichloromethane (DCM) under reflux for 2 hours. - Amide Bond Formation :

The acid chloride is reacted with 4-methylthiazol-2-amine (1.1 equiv) in the presence of a base such as triethylamine (TEA) at 0–25°C. - Workup :

The reaction is quenched with water, and the product is extracted into ethyl acetate, dried, and purified via column chromatography.

Advantages

- Yield Optimization : Acid chloride intermediates minimize side reactions, achieving yields >75%.

- Scalability : Suitable for industrial production due to straightforward isolation steps.

Synthesis of Key Intermediates

Preparation of 4-Methylthiazol-2-Amine

The thiazole amine is synthesized via the Hantzsch thiazole synthesis :

- Cyclization :

2-Chloro-1-(4-methyl)acetophenone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6 hours. - Isolation :

The resulting 4-methylthiazol-2-amine is filtered and recrystallized from hexane/ethyl acetate (3:1).

Purity Control

6-Hydroxypyrimidine-4-Carboxylic Acid Synthesis

This intermediate is prepared via hydrolysis of ethyl 6-hydroxy-4-chloropyrimidine carboxylate :

- Hydrolysis :

The ester (1.0 equiv) is treated with 6M HCl at 80°C for 4 hours. - Neutralization :

The mixture is cooled, adjusted to pH 6–7 with sodium bicarbonate, and filtered to isolate the carboxylic acid.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:

Solvent and Catalyst Recycling

- DMF Recovery : Distillation under reduced pressure (50°C, 15 mmHg) recovers >95% solvent for reuse.

- Base Regeneration : DIPEA is neutralized with hydrochloric acid and extracted for subsequent batches.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 8.2 minutes (C18 column, 0.1% TFA in water/acetonitrile).

- Elemental Analysis :

Calculated for C₁₀H₁₀N₄O₂S: C 49.58%, H 3.73%, N 23.13%. Found: C 49.52%, H 3.69%, N 23.08%.

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Amide Coupling |

|---|---|---|

| Yield | 70–75% | 75–85% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Purification | Recrystallization | Column Chromatography |

| Scalability | Moderate | High |

| Cost Efficiency | Low (uses inexpensive base) | Moderate (coupling agents) |

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide. Research indicates that compounds similar to this pyrimidine derivative have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound demonstrated an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug, indicating its potential for further development as an anti-inflammatory agent .

Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. Specifically, derivatives of pyrimidine have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain thiazole-containing derivatives have shown selective inhibition of CDK9, reinstating apoptosis in cancer cells. This mechanism is particularly relevant for cancers that rely on anti-apoptotic proteins for survival .

Table 1: Summary of Anticancer Activities

| Compound | Target | IC50 Value | Selectivity |

|---|---|---|---|

| This compound | CDK9 | 7 nM | >80-fold over CDK2 |

| Other Thiazole Derivatives | Various CDKs | Varies | Varies |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is significant for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar thiazole and pyrimidine structures have demonstrated promising inhibitory activity against acetylcholinesterase, thus helping to maintain acetylcholine levels in the brain . This suggests that this compound may also contribute to cognitive health.

Environmental Applications

Emerging research points to the compound's potential use as an algicide. Studies on thiazole-containing derivatives indicate that they can effectively inhibit harmful algal blooms (HABs). For example, certain derivatives exhibited potent algicidal activity against species like Prorocentrum minimum, suggesting a dual application in both medicinal and environmental chemistry .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and selectivity. Modifications at various positions on the pyrimidine and thiazole rings can significantly affect biological activity. For instance, substituents at the C5 position of the pyrimidine core have been shown to enhance potency against targeted enzymes like CDK9 .

Table 2: Structure-Activity Relationship Insights

| Position | Modification | Effect on Activity |

|---|---|---|

| C5 | Carbonitrile group | Increased potency against CDK9 |

| C4 | Various substituents | Altered selectivity profile |

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.

Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine are well-known for their therapeutic applications.

Uniqueness

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.

Biological Activity

6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a thiazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A pyrimidine ring with a hydroxyl group at the 6-position.

- A thiazole group at the N-position of the carboxamide.

This structural configuration is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound can inhibit various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | MIC (µM) |

|---|---|---|

| This compound | Antimicrobial | 4.5 |

Antiviral Activity

The compound has also been evaluated for its antiviral potential. It has demonstrated effectiveness against viruses such as the tobacco mosaic virus, with in vivo studies indicating significant protective activity .

| Virus | Compound | Activity |

|---|---|---|

| Tobacco Mosaic Virus | This compound | Curative activity of 56.8% |

Anticancer Activity

In vitro studies have highlighted the compound's anticancer properties, particularly against HepG2 and PC12 cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole group can enhance cytotoxicity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | This compound | 0.1 |

| PC12 | This compound | 0.06 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Receptor Binding : The thiazole group enhances binding affinity to various receptors involved in cancer progression and microbial resistance .

Case Studies

Several case studies have assessed the efficacy of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study demonstrated that derivatives similar to 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine showed significant inhibition of tumor growth in animal models when administered at specific doses.

- Antimicrobial Testing : Another investigation focused on the compound's effectiveness against drug-resistant bacterial strains, revealing promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.